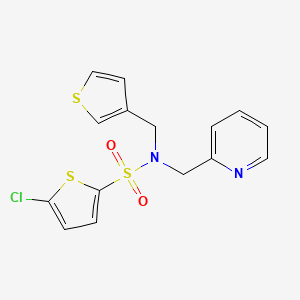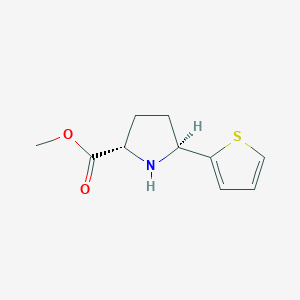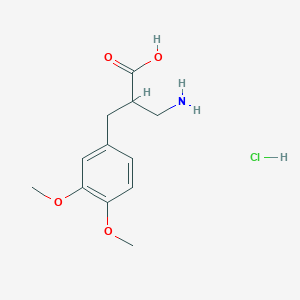![molecular formula C13H17N3O B2381404 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225540-59-9](/img/structure/B2381404.png)
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a pyrazole derivative that has been synthesized using several methods.
作用機序
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit several biochemical and physiological effects. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several advantages for lab experiments, including its low toxicity and high stability. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is also easy to synthesize and can be obtained in high yields. However, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine. One potential direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a corrosion inhibitor for metal surfaces. Furthermore, the development of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine-based metal complexes for catalytic applications is another potential direction for future research.
合成法
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be synthesized using several methods, including the reaction of 2,4-dimethylphenol with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethylphenol with 2-methylpyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride.
科学的研究の応用
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes for catalytic applications.
特性
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

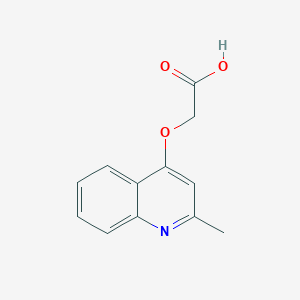
![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)
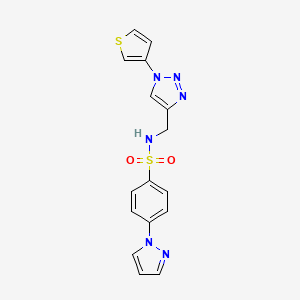
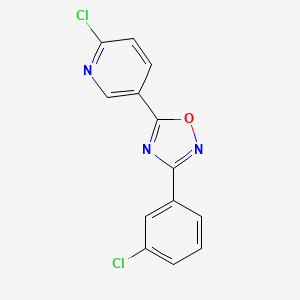
![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)
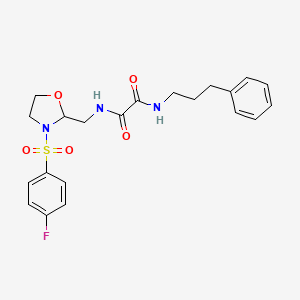
![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
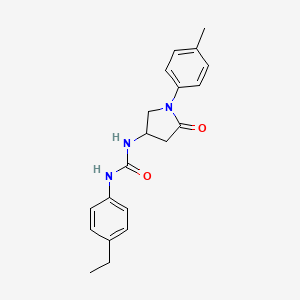
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
